molecular formula C16H24N4S B256682 N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Cat. No. B256682
M. Wt: 304.5 g/mol
InChI Key: XMQFVSRCQXMPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine, also known as DMTBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is not fully understood. However, it has been suggested that N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine may act as an acetylcholinesterase inhibitor, which could potentially lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may help to improve cognitive function and memory.
Biochemical and Physiological Effects:
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can inhibit acetylcholinesterase activity, which could potentially lead to an increase in acetylcholine levels in the brain. In addition, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have antioxidant activity, which could help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine in lab experiments is its relatively simple synthesis method. In addition, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have low toxicity in animal studies. However, one limitation of using N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine in lab experiments is its limited solubility in water, which could make it difficult to use in certain applications.

Future Directions

There are several potential future directions for research on N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine. One area of interest is the development of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine-based therapies for the treatment of neurodegenerative disorders. In addition, further studies are needed to better understand the mechanism of action of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine and its potential applications in various fields, including organic synthesis and material science.

Synthesis Methods

N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can be synthesized using a multi-step process that involves the reaction of 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-4,9-dione with N,N-dimethylpropane-1,3-diamine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been used as a reagent for the preparation of various compounds, including chiral sulfoxides and sulfones. In material science, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been investigated for its use as a co-catalyst in the production of polyurethane foams. In biomedical research, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has shown potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Molecular Formula

C16H24N4S

Molecular Weight

304.5 g/mol

IUPAC Name

N//',N//'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C16H24N4S/c1-11-5-6-12-13(9-11)21-16-14(12)15(18-10-19-16)17-7-4-8-20(2)3/h10-11H,4-9H2,1-3H3,(H,17,18,19)

InChI Key

XMQFVSRCQXMPFZ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCN(C)C

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCN(C)C

Origin of Product

United States

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